![molecular formula C10H14N4O3 B14091305 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B14091305.png)
1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone is a compound that features a piperidine ring substituted with a nitropyrazole group. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone typically involves the reaction of 4-nitropyrazole with piperidine derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is necessary to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the piperidine ring .
Applications De Recherche Scientifique
1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The nitropyrazole group can interact with enzymes and receptors, leading to various biological effects. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Nitropyrazol-1-yl)piperidine: Similar structure but lacks the ethanone group.
4-(4-Nitropyrazol-1-yl)piperidine: Similar structure but with different substitution patterns on the piperidine ring.
Uniqueness
1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H14N4O3 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
1-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C10H14N4O3/c1-8(15)12-4-2-9(3-5-12)13-7-10(6-11-13)14(16)17/h6-7,9H,2-5H2,1H3 |
Clé InChI |
ANXQOKIZDITIHE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(CC1)N2C=C(C=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



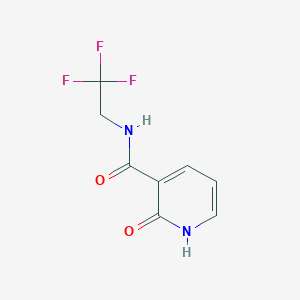
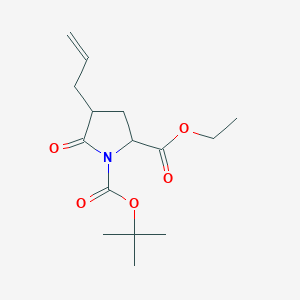
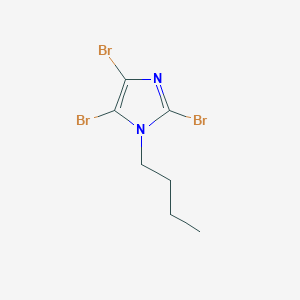
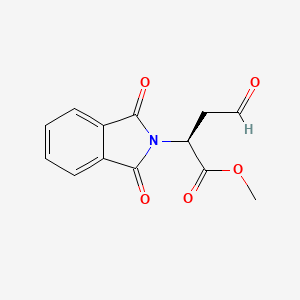
![1-(3,4-Dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091257.png)
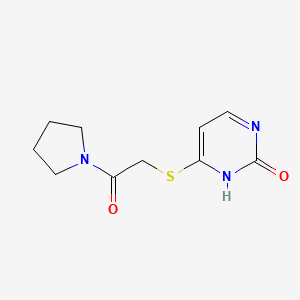
![2-(2-Methoxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091270.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091272.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B14091275.png)
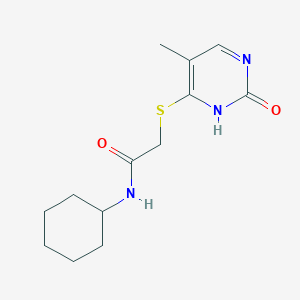
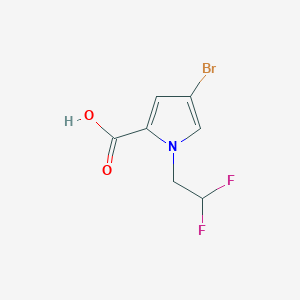
![2-(Thiophen-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B14091289.png)
![8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14091295.png)
